Cas no 476674-83-6 ((2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile)

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile is a structurally complex organic compound featuring a thiazole core substituted with a 3,4-dimethylphenyl group and a (Z)-configured α,β-unsaturated nitrile moiety bearing a furan-2-yl substituent. This compound exhibits potential as an intermediate in pharmaceutical or agrochemical synthesis due to its conjugated system and heterocyclic components, which may confer bioactivity or serve as a scaffold for further derivatization. The presence of both electron-rich (furan) and electron-deficient (nitrile) groups enhances its reactivity in cycloaddition or nucleophilic substitution reactions. Its well-defined stereochemistry (Z-configuration) ensures consistent reactivity patterns, making it valuable for targeted synthetic applications.
(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile structure
476674-83-6 structure
商品名:(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile
CAS番号:476674-83-6
MF:C18H14N2OS
メガワット:306.381562709808
CID:6496811

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile
    • 2-Thiazoleacetonitrile, 4-(3,4-dimethylphenyl)-α-(2-furanylmethylene)-
    • インチ: 1S/C18H14N2OS/c1-12-5-6-14(8-13(12)2)17-11-22-18(20-17)15(10-19)9-16-4-3-7-21-16/h3-9,11H,1-2H3
    • InChIKey: ORIJLHNNIBURAG-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2=CC=C(C)C(C)=C2)N=C1C(=CC1=CC=CO1)C#N

じっけんとくせい

  • 密度みつど: 1.229±0.06 g/cm3(Predicted)
  • ふってん: 482.1±55.0 °C(Predicted)
  • 酸性度係数(pKa): -0.89±0.10(Predicted)

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0760-0987-20mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
476674-83-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0760-0987-30mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
476674-83-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0760-0987-10μmol
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
476674-83-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0760-0987-10mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
476674-83-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0760-0987-1mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
476674-83-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0760-0987-3mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
476674-83-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0760-0987-25mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
476674-83-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0760-0987-2μmol
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
476674-83-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0760-0987-5μmol
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
476674-83-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-0987-20μmol
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
476674-83-6 90%+
20μl
$79.0 2023-05-17

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile 関連文献

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrileに関する追加情報

Recent Advances in the Study of (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile (CAS: 476674-83-6)

The compound (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(furan-2-yl)prop-2-enenitrile (CAS: 476674-83-6) has recently gained significant attention in chemical biology and medicinal chemistry research due to its unique structural features and promising biological activities. This thiazole-furan hybrid molecule represents an important scaffold in drug discovery, particularly in the development of novel kinase inhibitors and anti-inflammatory agents.

Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that this compound exhibits potent inhibitory activity against several protein kinases involved in inflammatory pathways. The presence of both thiazole and furan moieties in its structure appears to contribute to its enhanced binding affinity and selectivity. Molecular docking simulations suggest that the (2Z)-configuration is crucial for optimal interaction with the ATP-binding pocket of target kinases.

A 2024 study in Bioorganic Chemistry explored the structure-activity relationship (SAR) of this compound series, revealing that the 3,4-dimethylphenyl group at position 4 of the thiazole ring significantly enhances metabolic stability compared to other aromatic substitutions. The research team also found that the nitrile group plays a critical role in forming hydrogen bonds with key amino acid residues in the target proteins.

From a synthetic chemistry perspective, recent advances in the preparation of 476674-83-6 have been reported in Organic Process Research & Development (2023). The improved synthetic route features a key Knoevenagel condensation step with optimized reaction conditions that increased the overall yield to 78% while reducing the formation of (2E)-isomer impurities to less than 1%.

Pharmacokinetic studies published in Xenobiotica (2024) indicate that this compound demonstrates favorable absorption and distribution properties, with moderate plasma protein binding (65-72%) and good penetration across the blood-brain barrier in animal models. These characteristics make it particularly interesting for potential CNS-targeted applications.

Current research directions focus on exploring the therapeutic potential of 476674-83-6 in neurodegenerative diseases and certain cancers. Preliminary in vivo data suggest neuroprotective effects in models of Parkinson's disease, possibly through modulation of neuroinflammatory pathways. However, further preclinical validation is required before clinical translation can be considered.

The compound's mechanism of action appears to involve multiple targets, including modulation of MAPK and NF-κB signaling pathways. This polypharmacological profile presents both opportunities and challenges for drug development, as researchers work to optimize the balance between efficacy and potential off-target effects.

Future research priorities include comprehensive toxicological evaluation, further SAR optimization to improve selectivity, and development of suitable formulations for potential clinical testing. The scientific community continues to monitor developments related to this promising chemical entity, which may serve as a lead compound for several therapeutic areas.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd